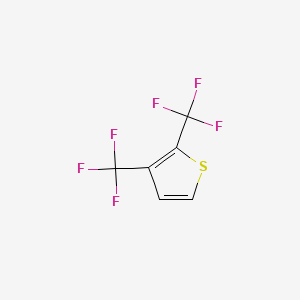
2,3-Bis(trifluoromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)thiophene typically involves the cyclization of functionalized alkynes. One common method is the [4 + 2]-cycloaddition reaction of acetylenes to 2,5-bis(trifluoromethyl)-1,3,4-thiadiazole, followed by the elimination of nitrogen . This reaction proceeds under mild conditions and yields the desired thiophene derivative efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
2,3-Bis(trifluoromethyl)thiophene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Bis(trifluoromethyl)thiophene in various applications is primarily related to its electronic properties. The trifluoromethyl groups significantly influence the electron density of the thiophene ring, affecting its reactivity and interaction with other molecules. In organic electronics, for example, the compound’s ability to transport charge efficiently is crucial .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(trifluoromethyl)thiophene
- 5-(Trifluoromethyl)thiophene-2-carboxylic acid
Comparison
Compared to other fluorinated thiophenes, 2,3-Bis(trifluoromethyl)thiophene is unique due to the specific positioning of the trifluoromethyl groups. This positioning can lead to different electronic and steric effects, influencing its reactivity and suitability for various applications .
Propriétés
Numéro CAS |
773-61-5 |
|---|---|
Formule moléculaire |
C6H2F6S |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
2,3-bis(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F6S/c7-5(8,9)3-1-2-13-4(3)6(10,11)12/h1-2H |
Clé InChI |
KBGNXUGHEMIWBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


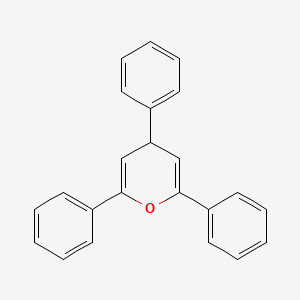
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)


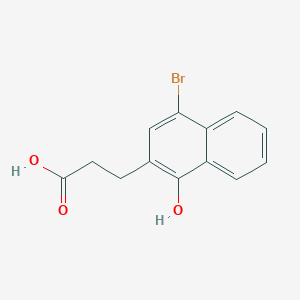

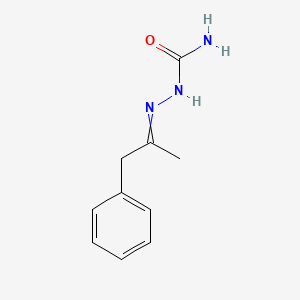
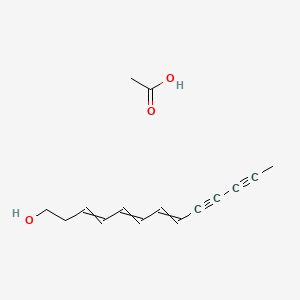
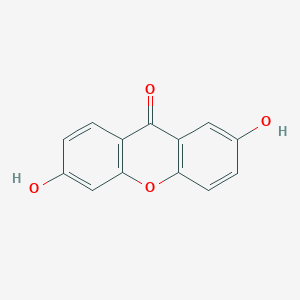
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
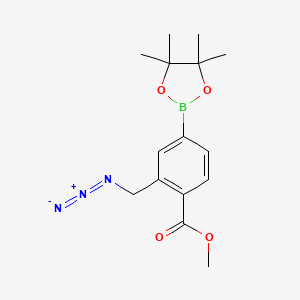
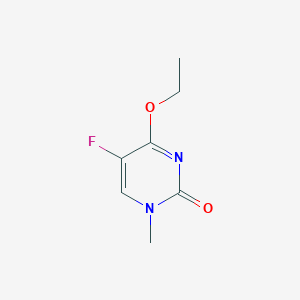
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
